molecular formula C19H18F2N4O2 B10963299 6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10963299
M. Wt: 372.4 g/mol
InChI Key: HMYJVNWWEZYXBC-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of cyclopropyl, difluoromethoxy, and pyrazolo[3,4-b]pyridine moieties, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl group, and attachment of the difluoromethoxyphenyl moiety. Common reagents used in these reactions include cyclopropylamine, difluoromethoxybenzene, and various catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c1-10-16-14(9-15(11-3-4-11)23-17(16)25(2)24-10)18(26)22-12-5-7-13(8-6-12)27-19(20)21/h5-9,11,19H,3-4H2,1-2H3,(H,22,26)

InChI Key

HMYJVNWWEZYXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OC(F)F)C

Origin of Product

United States

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